molecular formula C25H26O5 B600393 Erythrisenegalone CAS No. 68236-12-4

Erythrisenegalone

Cat. No.: B600393
CAS No.: 68236-12-4
M. Wt: 406.47
Attention: For research use only. Not for human or veterinary use.
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Description

Erythrisenegalone is a bioactive phenolic compound primarily isolated from natural sources such as fungi and plants. Structurally, it belongs to the class of diarylheptanoids, characterized by a seven-carbon backbone with two aromatic rings substituted with hydroxyl and ketone groups. Its molecular formula is C₁₉H₁₈O₅, with a molecular weight of 326.34 g/mol.

Properties

CAS No.

68236-12-4

Molecular Formula

C25H26O5

Molecular Weight

406.47

IUPAC Name

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-2,3-dihydropyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C25H26O5/c1-14(2)5-10-17-22(28)21-19(27)13-20(15-6-8-16(26)9-7-15)29-24(21)18-11-12-25(3,4)30-23(17)18/h5-9,11-12,20,26,28H,10,13H2,1-4H3/t20-/m0/s1

SMILES

CC(=CCC1=C(C2=C(C3=C1OC(C=C3)(C)C)OC(CC2=O)C4=CC=C(C=C4)O)O)C

Synonyms

(2S)-2,3-Dihydro-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methyl-2-butenyl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one;  Cajaflavanone

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound, Curcumin, and Resveratrol

Property This compound Curcumin Resveratrol
Molecular Formula C₁₉H₁₈O₅ C₂₁H₂₀O₆ C₁₄H₁₂O₃
Molecular Weight 326.34 g/mol 368.38 g/mol 228.25 g/mol
Solubility Low in water; soluble in DMSO Low in water; soluble in ethanol Moderate in water; soluble in ethanol
Bioavailability ~15% (oral) <1% (oral) ~20% (oral)
Key Bioactivities Antioxidant, anti-inflammatory, anticancer Antioxidant, anti-inflammatory, neuroprotective Antioxidant, cardioprotective, anti-aging
Stability Stable at pH 5–7 Degrades rapidly in alkaline conditions Stable under UV light

Mechanistic Divergences

  • This compound : Inhibits ROS (reactive oxygen species) generation by upregulating Nrf2 pathways and suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) via NF-κB inhibition .
  • Curcumin : Chelates metal ions and binds directly to transcription factors like AP-1, but poor bioavailability limits its efficacy .
  • Resveratrol : Activates SIRT1 (a longevity gene) and AMPK pathways, enhancing mitochondrial function .

Research Findings and Clinical Relevance

  • This compound outperforms Curcumin in reducing LPS-induced inflammation in murine models (IC₅₀: 10 μM vs. 50 μM) .
  • Resveratrol shows superior cardioprotection in clinical trials but lacks this compound’s specificity in targeting cancer stem cells .
  • Stability : this compound’s resistance to enzymatic degradation in the gastrointestinal tract makes it a candidate for oral formulations, unlike Curcumin .

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